Home > Products > Screening Compounds P107133 > 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide - 110192-20-6

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

Catalog Number: EVT-3182648
CAS Number: 110192-20-6
Molecular Formula: C9H12BrNO
Molecular Weight: 230.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Compound Description: This compound serves as a key intermediate in the synthesis of various 8-substituted tetrahydroisoquinolines. It is prepared from isoquinoline through a multi-step synthesis involving bromination, nitration, reduction, and substitution reactions. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide. The only structural difference is the presence of a methyl substituent at the 2-position in this compound. []

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde oxime

Compound Description: This compound is another 8-substituted tetrahydroisoquinoline derivative synthesized from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol. []

Relevance: This compound, like 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, belongs to the 8-substituted tetrahydroisoquinoline family. They share a common core structure, with this compound featuring a carbaldehyde oxime substituent at the 8-position and a methyl group at the 2-position. []

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

Compound Description: Similar to the previous compound, this derivative is also synthesized from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and represents another example of an 8-substituted tetrahydroisoquinoline. []

Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, differing by the presence of a nitrile group at the 8-position and a methyl substituent at the 2-position. []

Trimetoquinol (TMQ)

Compound Description: Trimetoquinol is a known non-selective beta-adrenergic receptor (AR) agonist and exhibits antagonistic activity at thromboxane A(2)/prostaglandin endoperoxide (TP) receptors. []

Relevance: While not directly derived from 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, Trimetoquinol serves as a reference compound for a series of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols investigated for their beta-adrenergic receptor activity. These compounds, like Trimetoquinol, contain the 1,2,3,4-tetrahydroisoquinoline motif, highlighting the relevance of this core structure in pharmacological studies. []

3',5'-Diiodo-TMQ

Compound Description: This compound is a derivative of Trimetoquinol, modified by the introduction of two iodine atoms. It exhibits selectivity for the beta(3)-AR subtype. []

Relevance: Similar to Trimetoquinol, 3',5'-Diiodo-TMQ, despite not being directly derived from 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, provides a basis for understanding the structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline-containing compounds, particularly in the context of beta-adrenergic receptor activity. []

Series of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols

Compound Description: This series of compounds was synthesized and evaluated for their activities at human beta(1)-, beta(2)-, and beta(3)-ARs expressed in Chinese hamster ovary (CHO) cells. [] This research aims to discover selective beta(3)-AR agonists for treating human obesity and type II diabetes mellitus.

Relevance: These compounds, derived from the structure of Trimetoquinol and 3',5'-Diiodo-TMQ, share the 1,2,3,4-tetrahydroisoquinoline core with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide. Modifications to the tetrahydroisoquinoline scaffold, such as the introduction of a 1-(3,5-diiodo-4-methoxybenzyl) group at the 6-position, were explored to investigate their impact on beta-AR subtype selectivity. []

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogues

Compound Description: This series of compounds was synthesized with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group of a classical D3 antagonist core structure. These compounds were evaluated for affinity at dopamine D1, D2, and D3 receptors (D1R, D2R, D3R). []

Relevance: These analogues, although designed as dopamine D3 receptor ligands, share the core 1,2,3,4-tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide. This series exemplifies how modifications to this core structure, such as incorporating a 6-methoxy-7-ol motif, can lead to compounds with distinct pharmacological profiles, particularly targeting dopamine receptors. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogue

Compound Description: This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline unit as the arylamine "head" group. Compared to the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue, this compound displayed weaker D3R affinity. []

Relevance: Although designed as a dopamine receptor ligand, this analogue is structurally related to 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide due to the presence of the 1,2,3,4-tetrahydroisoquinoline core. The presence of methoxy groups at the 6 and 7 positions, instead of the 8-ol in the target compound, highlights the subtle structural variations within this class of compounds and their potential impact on binding affinity and selectivity towards different dopamine receptor subtypes. []

Overview

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound classified within the tetrahydroisoquinoline family, which comprises a significant group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound is recognized for its structural complexity and has been the subject of various scientific studies aimed at exploring its pharmacological properties and synthetic utility.

Source

The compound is identified by the CAS number 110192-20-6 and is available through various chemical suppliers. Its relevance in scientific research has led to its inclusion in databases such as PubChem and DrugBank, where it is cataloged alongside other related compounds .

Classification

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide falls under the category of organic compounds, specifically classified as an organoheterocyclic compound. This classification highlights its structural characteristics as a derivative of isoquinoline that has undergone hydrogenation .

Synthesis Analysis

Methods

The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide can be achieved through several synthetic routes. A common method involves:

  1. Reduction of Isoquinoline Derivatives: This step typically employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert isoquinoline into tetrahydroisoquinoline.
  2. Bromination: The reduced product undergoes bromination using hydrobromic acid or bromine to introduce the bromine atom.
  3. Hydroxylation: The final step involves hydroxylation, which can be achieved using oxidizing agents like hydrogen peroxide to introduce the hydroxyl group at the 8th position.

Technical Details

Industrial production often optimizes these methods for higher yields and purity. Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring it meets required standards for research and pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide features a tetrahydroisoquinoline core with a hydroxyl group at the 8th position and a bromide ion associated with it.

Data

  • Molecular Formula: C9H11BrN0C_9H_{11}BrN_0
  • Molecular Weight: Approximately 230.09 g/mol
  • InChI Key: OJFVFRHNNKXXLA-UHFFFAOYSA-N
  • SMILES Notation: C1CC2=C(C1=CNCC2)O.Br

These structural details contribute to its unique chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Reactions

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions.
  • Formation of Derivatives: It can be used as a precursor in synthesizing other tetrahydroisoquinoline derivatives through various coupling reactions.

Technical Details

The compound's reactivity is influenced by the positioning of substituents on the isoquinoline ring system. For instance, modifications at different positions can lead to significant changes in pharmacological properties .

Mechanism of Action

The mechanism of action for 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is primarily linked to its interactions with biological targets in neurobiology:

  1. Neuroprotective Effects: Studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  2. Anti-inflammatory Properties: It has been investigated for potential anti-inflammatory actions that could be beneficial in treating neurodegenerative disorders.

These mechanisms are still under investigation but indicate promising therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and alcohols.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

These properties are critical for handling and application in laboratory settings .

Applications

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide has several scientific uses:

  • Chemical Research: Serves as a building block in synthesizing complex organic molecules.
  • Biological Studies: Investigated for its potential neuroprotective and anti-inflammatory properties.
  • Pharmaceutical Development: Explored for therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Introduction to 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide

Historical Context and Natural Occurrence of Tetrahydroisoquinoline Alkaloids

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structural motif in alkaloid chemistry, with roots tracing back to early investigations of plant-derived natural products. Isoquinoline alkaloids constitute a vast family of nitrogen-containing compounds, among which THIQ derivatives form a structurally and pharmacologically significant subclass. While the specific compound 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is synthetically produced, its core unsubstituted THIQ structure (C₉H₁₁N) serves as the foundational framework for numerous biologically active natural alkaloids [10]. Historically, the significance of THIQ alkaloids emerged prominently with the isolation of naphthyridinomycin in 1974, followed by the discovery of other antitumor antibiotics like saframycins, quinocarcin, and cyanocycline A over subsequent decades [10]. These compounds, often isolated from microbial sources (particularly Streptomyces species), demonstrated complex polycyclic structures embedding the THIQ moiety and exhibited potent cytotoxic properties, fueling extensive research into their biosynthesis, pharmacology, and synthetic accessibility.

The THIQ nucleus is biosynthetically derived from aromatic amino acids, primarily phenylalanine or tyrosine, via the Pictet-Spengler condensation—a reaction first described in 1911. This reaction involves the cyclization between a β-arylethylamine and a carbonyl compound (e.g., aldehyde or ketone), often catalyzed by acids, forming the tetrahydroisoquinoline ring system [10]. While naturally occurring 8-hydroxy-THIQ derivatives are less commonly reported than their 6- or 7-oxygenated counterparts, the hydroxyl group at the 8-position is a known pharmacophoric feature in certain bioactive alkaloids. The synthetic derivative 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide (C₉H₁₂BrNO, MW 230.10) thus represents a strategically functionalized analog designed to leverage the biological potential inherent to this alkaloid class [2] [6].

Table 1: Representative Natural THIQ Alkaloids and Their Sources

Alkaloid NameCore Structural FeaturesNatural SourceBiological Activity
NaphthyridinomycinPentacyclic THIQ derivativeStreptomyces lusitanusAntitumor, antibacterial
Saframycin ATHIQ with quinone moietyStreptomyces lavendulaeAntitumor (DNA interaction)
QuinocarcinOxazolopyrrolo-THIQ fused systemStreptomyces melanovinaceusCytotoxic
Cyanocycline ATHIQ-glycoside hybridStreptomyces speciesAntibacterial

Significance of 8-Hydroxy Substitution in Tetrahydroisoquinoline Scaffolds

The introduction of a hydroxy group (-OH) at the 8-position of the THIQ scaffold confers distinct physicochemical and pharmacological properties critical for biological interactions. Position-specific hydroxylation profoundly influences electronic distribution, hydrogen-bonding capacity, and molecular conformation. In the case of 1,2,3,4-tetrahydroisoquinolin-8-ol, the ortho-hydroxy substituent relative to the nitrogen bridge enhances the molecule's ability to engage in key interactions with biological targets, such as hydrogen bond donation/acceptance and coordination with metal ions in enzyme active sites [4] [10].

Structure-Activity Relationship (SAR) studies underscore the importance of the 8-hydroxy group for diverse biological activities:

  • Antifungal Applications: THIQ-based Schiff bases incorporating the 8-hydroxy moiety exhibit potent laccase inhibitory activity. Laccase is a copper-containing oxidase critical for fungal virulence and melanin biosynthesis in phytopathogens. Compound 4k from a series of THIQ-Schiff bases demonstrated superior inhibition (IC₅₀ = 1.03 μM against laccase from Trametes versicolor), attributed partly to the hydrogen-bonding capability of the 8-OH group stabilizing interactions within the enzyme's active site [4].
  • Central Nervous System (CNS) Targeting: The 8-hydroxy-THIQ structure is integral to compounds interacting with neuronal receptors. Patent literature describes synthetic analogs like 3-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol and 5-bromo-3-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol designed as κ-opioid receptor antagonists for treating depression, anxiety, and substance abuse disorders [1] [7]. The phenolic OH enhances solubility and facilitates penetration of the blood-brain barrier.
  • Cholinesterase Modulation: While not directly reported for the 8-hydroxy derivative, SAR analyses of THIQs indicate that phenolic substitutions enhance binding to cholinesterase enzymes (AChE/BuChE), relevant to Alzheimer's disease therapeutics. The electron-donating hydroxyl group influences π-π stacking within the catalytic gorge of these enzymes [8] [10].

Table 2: Impact of 8-Hydroxy Substitution on Key Biological Activities of THIQ Analogs

Biological TargetRole of 8-OH GroupExemplary CompoundActivity Enhancement
Fungal LaccaseHydrogen bonding with copper active site; Stabilization of enzyme-inhibitor complexSchiff base derivative 4kIC₅₀ = 1.03 μM (vs. >10 μM for non-OH analogs)
κ-Opioid ReceptorEnhanced receptor binding affinity; Improved pharmacophore geometrySpiro-piperidine-THIQ hybridsPotent antagonism (patented for CNS disorders)
Cholinesterases (Indirect SAR)Increased electron density for π-stacking; H-bond donationStructural analogs (e.g., Galanthamine derivatives)Improved AChE/BuChE inhibition

Rationale for Hydrobromide Salt Formation in Pharmaceutical Development

The conversion of basic alkaloids like 1,2,3,4-tetrahydroisoquinolin-8-ol into their hydrobromide salts serves multiple critical objectives in pharmaceutical chemistry, primarily centered on improving physicochemical stability, solubility, and crystallinity. The free base form of 1,2,3,4-tetrahydroisoquinolin-8-ol, being a secondary amine, is susceptible to oxidation, hygroscopicity, and volatility, which can compromise shelf-life and handling. Salt formation with hydrobromic acid (HBr) mitigates these issues by generating a crystalline, non-hygroscopic solid with a defined melting point and enhanced stability under ambient conditions [2] [6] [9].

The hydrobromide salt (CAS# 110192-20-6) exhibits markedly improved water solubility compared to the free base, facilitating dissolution in biological matrices and enhancing bioavailability—a crucial factor for in vivo efficacy. This property is particularly advantageous for preclinical research requiring aqueous dosing solutions. Commercial suppliers specify storage of the hydrobromide salt "sealed in dry conditions at 2-8°C," indicating its stability under controlled environments, though it may require hazardous material (HazMat) handling during transportation due to its classification [2] [6]. Chemically, salt formation involves protonation of the tertiary nitrogen atom in the THIQ ring, resulting in an ionic pair (cationic THIQ and bromide anion) with stronger crystal lattice forces. This ionic character suppresses degradation pathways like autoxidation and reduces volatility. Analytical specifications for the compound typically list a purity of ≥95%, with characterization confirmed via NMR, HRMS, and elemental analysis [4] [9].

Table 3: Key Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide

PropertyValue/DescriptionImplication for Pharmaceutical Use
Molecular FormulaC₉H₁₂BrNOConfirms stoichiometry and elemental composition
Molecular Weight230.10 g/molDosage calculation for research
SMILESOC₁=CC=CC₂=C₁CNCC₂.[H]BrSpecification of molecular structure
SolubilitySoluble in water, methanol, DMSO; insoluble in non-polar organicsFacilitates aqueous formulation for in vitro/in vivo studies
Storage ConditionsSealed, dry, 2-8°CEnsures long-term stability
HazMat ClassificationClass 6.1 (Toxic)Requires specialized shipping protocols

In synthetic protocols, the hydrobromide salt often serves as a stable intermediate for further derivatization. For instance, intermediates like 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide undergo reactions such as reductive amination, acylation, or Schiff base formation to generate advanced analogs targeting neurological disorders or infectious diseases [4] [7]. The bromide counterion is generally inert in these reactions, allowing selective modification of the amine or phenol functional groups. Consequently, the hydrobromide salt form is not merely a purification artifact but a strategic tool enabling efficient synthesis, characterization, and formulation of bioactive THIQ derivatives within drug discovery pipelines.

Properties

CAS Number

110192-20-6

Product Name

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

InChI

InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H

InChI Key

OJFVFRHNNKXXLA-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC=C2O.Br

Canonical SMILES

C1CNCC2=C1C=CC=C2O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.